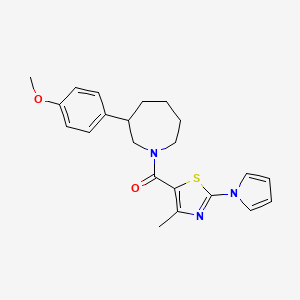
(3-(4-methoxyphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Methoxyphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is an intriguing chemical compound that has gained interest in various fields of scientific research. With its unique chemical structure, it holds potential for diverse applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-methoxyphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone can be approached through several synthetic routes. A common method involves the coupling of 4-methoxyphenyl-azepan-1-yl with 4-methyl-2-(1H-pyrrol-1-yl)thiazole in the presence of a suitable base and solvent under controlled temperature and pH conditions. Reaction conditions may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis with optimized conditions for large-scale manufacturing. Catalysts, high-temperature conditions, and advanced purification techniques are often employed to ensure high efficiency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound is known to undergo several types of chemical reactions including:
Oxidation: : Reacts with oxidizing agents to form various oxidized products.
Reduction: : Can be reduced using hydrogenation or other reducing agents.
Substitution: : Undergoes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Hydrogen gas (H2) in the presence of catalysts such as palladium on carbon (Pd/C).
Substitution: : Various halides or nucleophiles in an appropriate solvent under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxyl derivatives, while substitution reactions can lead to a wide array of functionalized products.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3-(4-methoxyphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: In biological research, its structural features are explored for potential biological activity. Studies have investigated its interactions with various biomolecules and its potential as a bioactive agent.
Medicine: Medicinal chemistry research focuses on its potential therapeutic applications. Its unique structure is of interest for designing new drugs, particularly in the areas of anti-inflammatory and anti-cancer research.
Industry: In the industrial sector, this compound may be used in the development of new materials, such as polymers and advanced composites, due to its structural properties.
Mécanisme D'action
The mechanism by which (3-(4-methoxyphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone exerts its effects involves interactions at the molecular level with specific targets. For instance, in medicinal chemistry, it might interact with enzymes or receptors, modulating their activity through binding interactions, leading to therapeutic effects. Molecular pathways involved could include signal transduction, gene expression regulation, or enzyme inhibition.
Similar Compounds
(3-(4-Methoxyphenyl)piperidine-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
(3-(4-Hydroxyphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
(3-(4-Methylphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
Comparison: Compared to similar compounds, this compound exhibits unique properties due to the methoxy group on the phenyl ring. This functional group can influence the compound's reactivity, solubility, and potential biological activity, making it distinct from its analogs.
Conclusion
This compound is a versatile compound with broad applications across scientific disciplines
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-20(28-22(23-16)24-12-5-6-13-24)21(26)25-14-4-3-7-18(15-25)17-8-10-19(27-2)11-9-17/h5-6,8-13,18H,3-4,7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIZBSDXZWAYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-Acetamidophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2982625.png)
![N-Methyl-N-[(6-pyrrolidin-3-yloxypyridin-3-yl)methyl]propan-2-amine](/img/structure/B2982626.png)
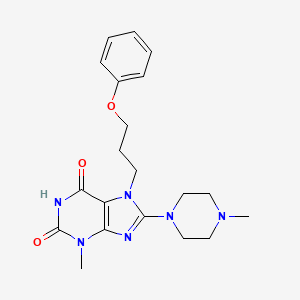
![N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2982628.png)
![Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2982630.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2982632.png)
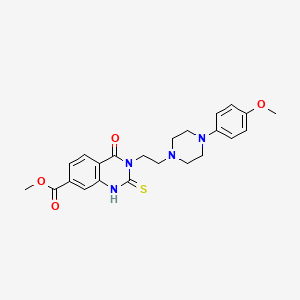

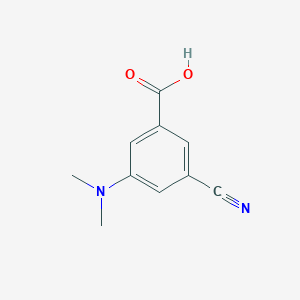
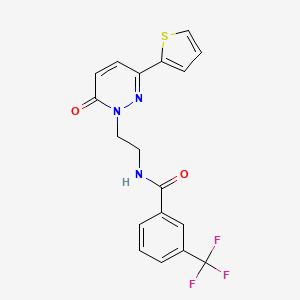
![1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2982644.png)
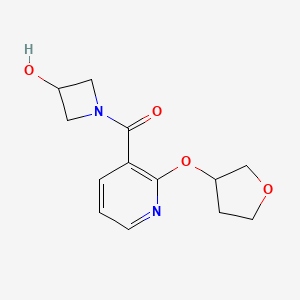
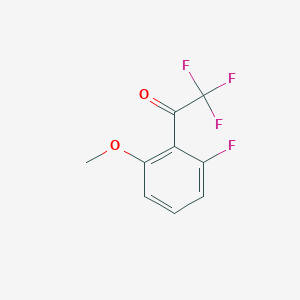
![6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2982647.png)
